

Solution-Based Synthesis of Antimony Trisulfide Thin Films: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Antimony Trisulfide

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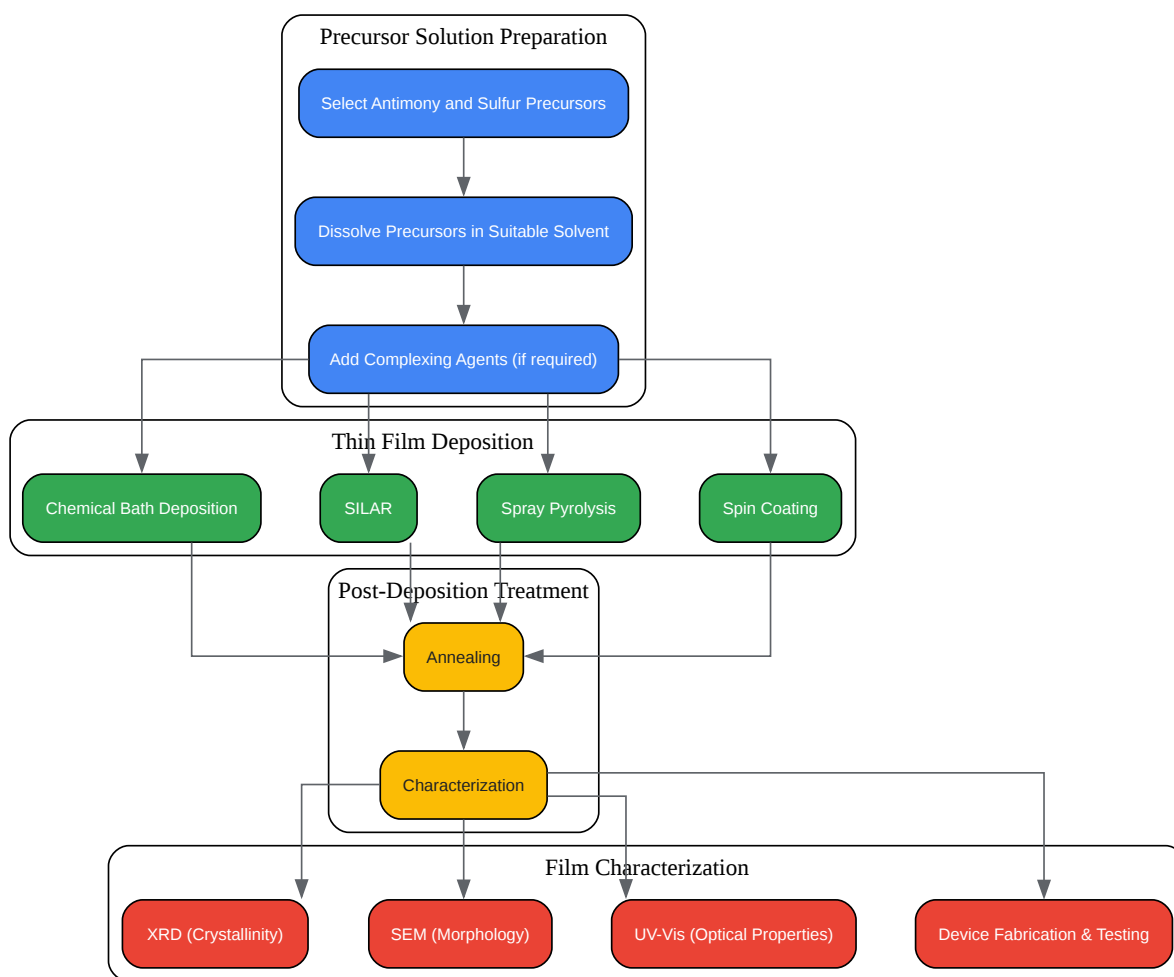
These application notes provide a comprehensive overview and detailed protocols for the solution-based synthesis of **antimony trisulfide** (Sb_2S_3) thin films. Sb_2S_3 is a promising semiconductor material with applications in photovoltaics, optoelectronics, and thermoelectric devices due to its suitable band gap, high absorption coefficient, and earth-abundant constituent elements.^{[1][2]} Solution-based deposition techniques offer several advantages over vacuum-based methods, including lower cost, scalability, and facile control over film properties.

This document outlines four common solution-based synthesis methods: Chemical Bath Deposition (CBD), Successive Ionic Layer Adsorption and Reaction (SILAR), Spray Pyrolysis, and Spin Coating. Detailed experimental protocols, data on resulting film properties, and visual representations of the workflows are provided to enable researchers to select and implement the most suitable method for their specific application.

Overview of Synthesis Methods

Solution-based synthesis of Sb_2S_3 thin films involves the reaction of antimony and sulfur precursors in a liquid medium to deposit a solid film onto a substrate. The choice of method influences the film's morphology, crystallinity, and optoelectronic properties.

A general workflow for these processes is outlined below:



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Caption: General workflow for solution-based synthesis of Sb_2S_3 thin films.

Data Presentation: Comparison of Synthesis Methods

The properties of Sb_2S_3 thin films are highly dependent on the chosen synthesis method and its associated parameters. The following tables summarize key quantitative data for films produced by different solution-based techniques.

Table 1: Optical and Structural Properties

Synthesis Method	Precursors	Typical Thickness	Band Gap (eV)	Crystal Structure	Reference
Chemical Bath Deposition (CBD)	SbCl_3 , $\text{Na}_2\text{S}_2\text{O}_3$, Sodium Citrate	~200 nm	1.7 - 1.8	Orthorhombic (post-annealing)	[3][4]
SILAR	SbCl_3 , $\text{Na}_2\text{S}_2\text{O}_3$	0.15 - 0.24 μm	~2.24	Orthorhombic	[5][6]
Spray Pyrolysis	SbCl_3 , Thiourea	75 - 150 nm	1.6 - 1.8	Amorphous (as-deposited), Orthorhombic (post-annealing)	[7][8][9]
Spin Coating	$\text{Sb}(\text{Ac})_3$, SbCl_3 , Thiourea	Variable	1.65 - 1.75	Crystalline (post-annealing)	[2][10]

Table 2: Photovoltaic Device Performance

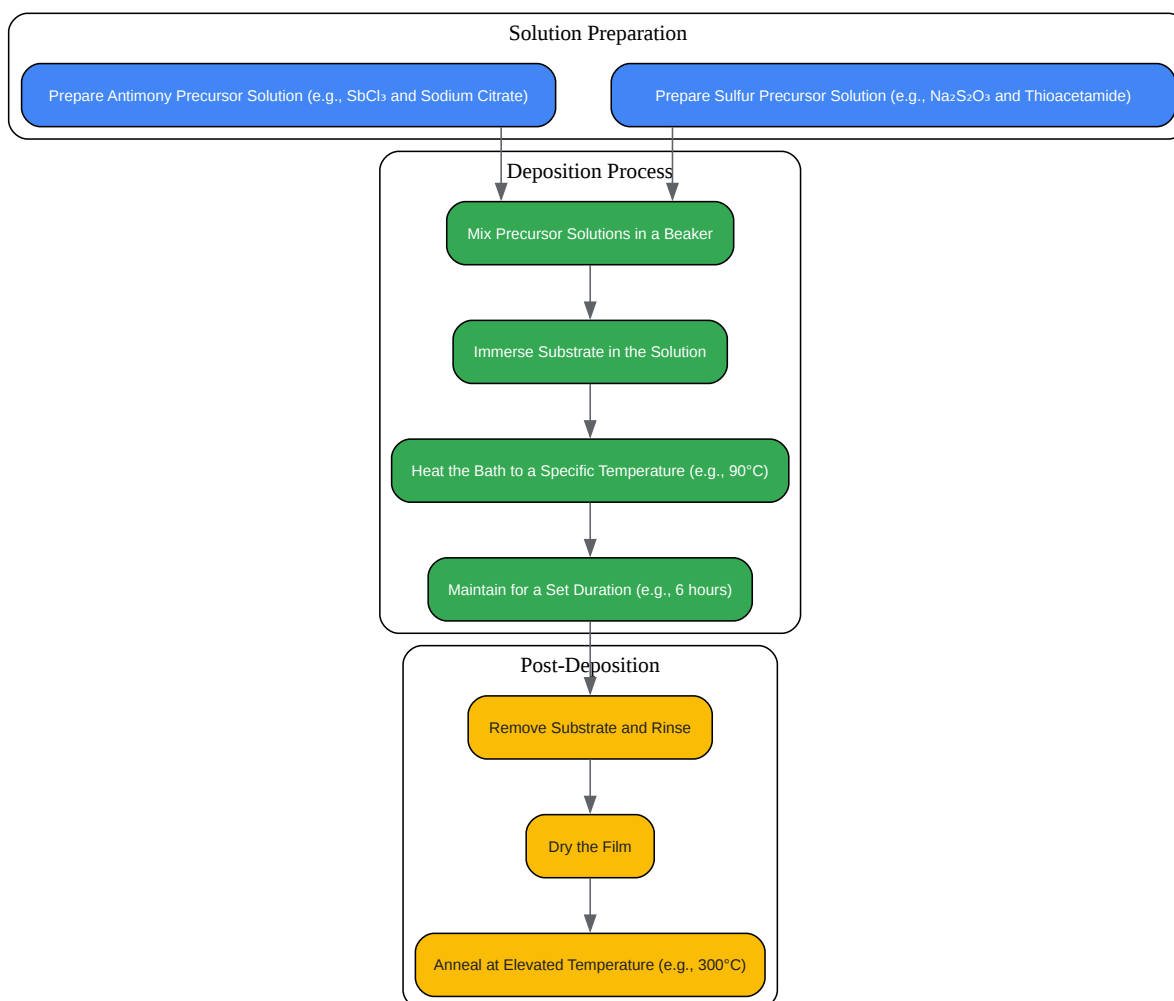
Synthesis Method	Device Architecture	Open-Circuit Voltage (VOC)	Short-Circuit Current (JSC) (mA/cm ²)	Power Conversion Efficiency (PCE) (%)	Reference
Chemical Bath Deposition (CBD)	FTO/CdS/Sb ₂ S ₃ /spiro-OMeTAD/Au	0.78	16.89	7.63	[3]
SILAR	Not specified in detail	-	-	-	[5] [6]
Spray Pyrolysis	ITO/TiO ₂ /Sb ₂ S ₃ /P3HT/Au	0.70	10.3	5.5	[9] [11]
Spin Coating	FTO/bi-TiO ₂ /Sb ₂ S ₃ /P3HT/Au	~0.6	-	4.9	[12] [10]
Modified Sequential Deposition	Cu:NiO/Sb ₂ S ₃ /PCBM	0.8	-	3.02	[13]
Solution-Processed with Passivation	Not specified in detail	0.72	-	6.9	[14]

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the synthesis of Sb₂S₃ thin films using the four highlighted solution-based methods.

Chemical Bath Deposition (CBD)

CBD is a widely used method that involves the slow, controlled precipitation of the desired compound from a solution onto a substrate.



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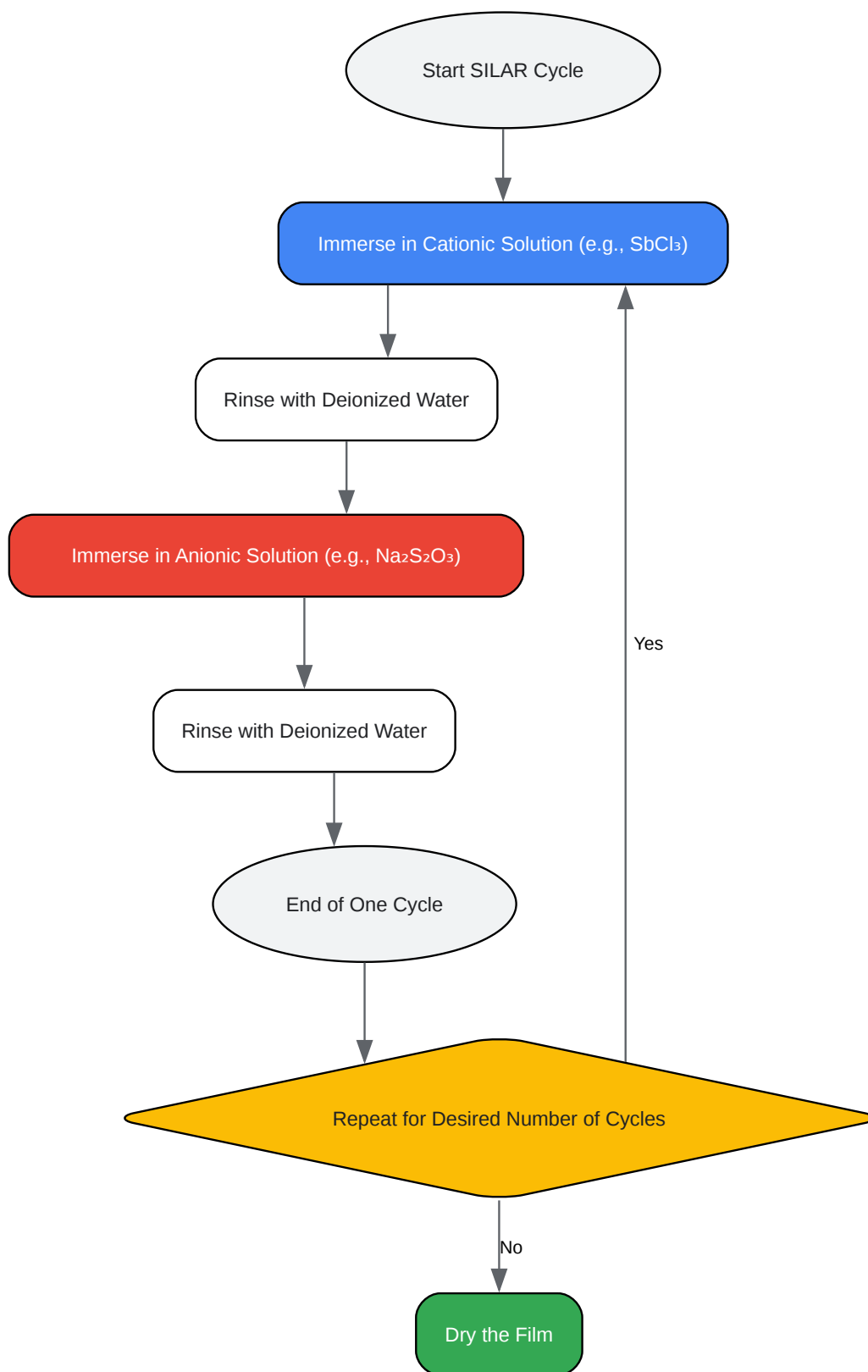
Caption: Workflow for Chemical Bath Deposition of Sb_2S_3 .

Protocol:

- **Substrate Preparation:** Clean the desired substrates (e.g., FTO glass) sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath.
- **Precursor Solution Preparation:**
 - Prepare a solution containing the antimony source, for example, by dissolving SbCl_3 and sodium citrate in deionized water. A typical concentration for SbCl_3 is around 120 mM.[3]
 - Prepare a separate solution containing the sulfur source, such as a mixture of sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) and thioacetamide.[3]
- **Deposition:**
 - Mix the antimony and sulfur precursor solutions in a chemical bath.
 - Immerse the cleaned substrates vertically into the solution.
 - Place the chemical bath in a water bath or on a hotplate and heat to the desired deposition temperature, for instance, 90°C . [3]
 - Allow the deposition to proceed for a specific duration, typically several hours (e.g., 6 hours), to achieve the desired film thickness.[3]
- **Post-Deposition Treatment:**
 - Remove the substrates from the bath and rinse them thoroughly with deionized water to remove any loosely adhered particles.
 - Dry the films in a stream of nitrogen or in an oven at a low temperature.
 - Anneal the films in an inert atmosphere (e.g., nitrogen or argon) at a temperature typically around 300°C for about 10 minutes to improve crystallinity.[4]

Successive Ionic Layer Adsorption and Reaction (SILAR)

The SILAR method involves the sequential immersion of a substrate into cationic and anionic precursor solutions, with a rinsing step in between.



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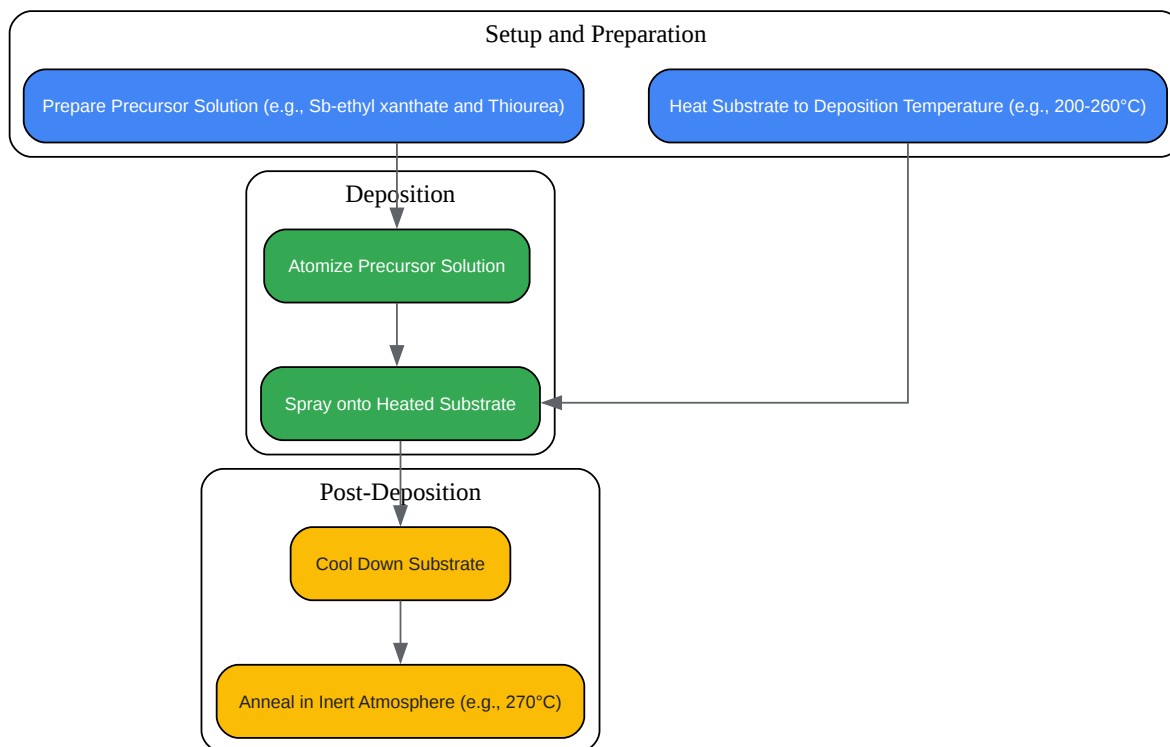
Caption: Workflow for the SILAR deposition method.

Protocol:

- Substrate Preparation: Clean substrates as described in the CBD protocol.
- Precursor Solution Preparation:
 - Prepare a cationic precursor solution, for example, by dissolving SbCl_3 in ethylene glycol. [5]
 - Prepare an anionic precursor solution, for example, by dissolving $\text{Na}_2\text{S}_2\text{O}_3$ in deionized water. [5]
- Deposition Cycle:
 - Immerse the substrate in the cationic solution for a specific time (e.g., 40 seconds) to allow for the adsorption of Sb^{3+} ions.
 - Rinse the substrate with deionized water for a short duration (e.g., 10 seconds) to remove excess, unadsorbed ions. [15]
 - Immerse the substrate in the anionic solution for a specific time (e.g., 20 seconds) to allow for the reaction with $\text{S}_2\text{O}_3^{2-}$ ions to form Sb_2S_3 . [15]
 - Rinse the substrate again with deionized water (e.g., 10 seconds). [15]
- Film Growth: Repeat the deposition cycle for a predetermined number of cycles to achieve the desired film thickness.
- Post-Deposition Treatment: Dry the films, typically without the need for high-temperature annealing as the films can be crystalline as-deposited. [5]

Spray Pyrolysis

In spray pyrolysis, a precursor solution is atomized and sprayed onto a heated substrate, where the precursors decompose and react to form the thin film.



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Caption: Workflow for the Spray Pyrolysis deposition method.

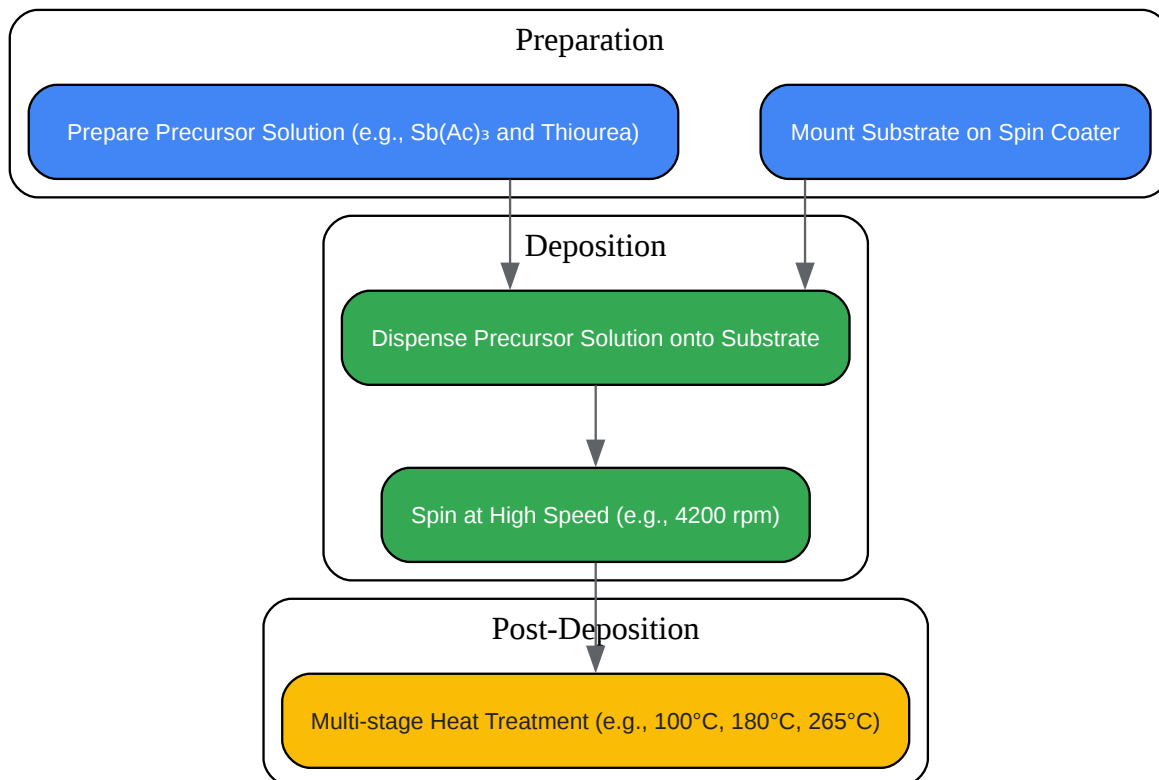
Protocol:

- Substrate Preparation: Clean substrates as previously described.

- **Precursor Solution Preparation:** Prepare a solution containing both antimony and sulfur precursors. For example, dissolve antimony ethyl xanthate and thiourea in a suitable solvent like acetonitrile.^[7]^[16] Molar ratios and concentrations can be varied to optimize film properties.^[7]
- **Deposition:**
 - Place the cleaned substrate on a hotplate and heat it to the desired deposition temperature, which can range from 200°C to 260°C.^[17]
 - Use an atomizer (e.g., ultrasonic spray nozzle) to create a fine mist of the precursor solution.
 - Spray the aerosol onto the heated substrate using a carrier gas (e.g., nitrogen). The solution and gas flow rates should be kept constant.^[1]
- **Post-Deposition Treatment:**
 - After deposition, allow the substrate to cool down.
 - Anneal the as-deposited amorphous films in an inert atmosphere (e.g., nitrogen) at a temperature around 270°C for 10 minutes to induce crystallization.^[17]

Spin Coating

Spin coating is a procedure used to deposit uniform thin films onto flat substrates. A small amount of coating material is applied to the center of the substrate, which is then rotated at high speed.



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Caption: Workflow for the Spin Coating deposition method.

Protocol:

- Substrate Preparation: Clean substrates as previously outlined.
- Precursor Solution Preparation: Prepare a precursor solution by dissolving an antimony source (e.g., antimony acetate, Sb(Ac)₃, or antimony chloride, SbCl₃) and a sulfur source (e.g., thiourea) in a suitable solvent.[2][10]
- Deposition:
 - Place the substrate on the chuck of the spin coater.
 - Dispense a small amount of the precursor solution onto the center of the substrate.

- Start the spin coater and ramp up to the desired speed (e.g., 4200 rpm) for a specific duration (e.g., 40 seconds) to spread the solution evenly and evaporate the solvent.[10]
- The number of spin coating cycles can be varied to control the film thickness.[18]
- Post-Deposition Treatment:
 - After spin coating, the film is typically subjected to a multi-stage heat treatment to remove residual solvent and induce crystallization. An example of a heat treatment profile is 100°C for 60 minutes, followed by 180°C for 10 minutes, and finally 265°C for 30 minutes.[10]

Characterization Techniques

To evaluate the quality and properties of the synthesized Sb_2S_3 thin films, a variety of characterization techniques are employed:

- X-Ray Diffraction (XRD): To determine the crystal structure and phase purity of the films.[19][20]
- Scanning Electron Microscopy (SEM): To observe the surface morphology, grain size, and film thickness.[21]
- UV-Vis Spectroscopy: To measure the optical transmittance and absorbance, from which the band gap of the material can be calculated.
- Energy-Dispersive X-ray Spectroscopy (EDX): To determine the elemental composition and stoichiometry of the films.[1]
- Photoluminescence (PL) Spectroscopy: To study the electronic properties and defect states within the material.[6]
- Device Characterization: For photovoltaic applications, current-voltage (I-V) measurements under simulated solar illumination are performed to determine key parameters like VOC, JSC, fill factor (FF), and PCE.[14][22]

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- To cite this document: BenchChem. [Solution-Based Synthesis of Antimony Trisulfide Thin Films: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7820761#solution-based-synthesis-of-antimony-trisulfide-thin-films]

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